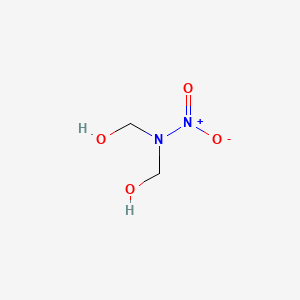
bis(Hydroxymethyl)nitramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(hydroxymethyl)nitramine is a nitramine.
Scientific Research Applications
1. Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX)
A study showed that in the biodegradation of RDX with municipal anaerobic sludge, bis(hydroxymethyl)nitramine formed as a novel metabolite, presumed to be a ring cleavage product produced by enzymatic hydrolysis (Hawari et al., 2000).
2. Synthesis of Energetic Compounds
This compound was involved in the synthesis of 4,6,8-trinitro-4,5,7,8-tetrahydro-6H-furazano[3,4-f]-1,3,5-triazepine, an energetic compound, highlighting its role in advanced chemical synthesis (Sheremetev et al., 2010).
3. Non-Isocyanate Polyurethanes Synthesis
In the context of environmentally friendly polymers, this compound was mentioned in a study for the synthesis of non-isocyanate poly(hydroxyurethanes), showcasing its utility in green chemistry applications (Tryznowski et al., 2015).
4. Novel Synthesis Methods
A novel synthesis involving this compound was detailed for creating energetic compounds, emphasizing its role in innovative chemical synthesis processes (Zyuzin, 2020).
5. Super-High-Energy Materials
Research on this compound-based salts for super-high-energy materials highlighted its potential in creating compounds with excellent physical and detonation properties (Song et al., 2012).
6. Lanthanide(III) Complexes
A study explored the coordination of this compound with lanthanide(III) ion, leading to species active in the hydrolysis of phosphate diester, underlining its importance in biochemical research (Oh et al., 1998).
properties
CAS RN |
108249-27-0 |
|---|---|
Molecular Formula |
C2H6N2O4 |
Molecular Weight |
122.08 g/mol |
IUPAC Name |
N,N-bis(hydroxymethyl)nitramide |
InChI |
InChI=1S/C2H6N2O4/c5-1-3(2-6)4(7)8/h5-6H,1-2H2 |
InChI Key |
WRZHBAUINPFLED-UHFFFAOYSA-N |
SMILES |
C(N(CO)[N+](=O)[O-])O |
Canonical SMILES |
C(N(CO)[N+](=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





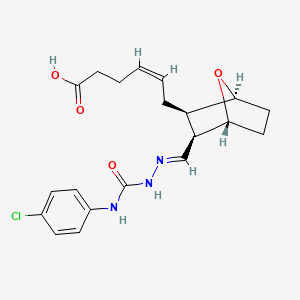
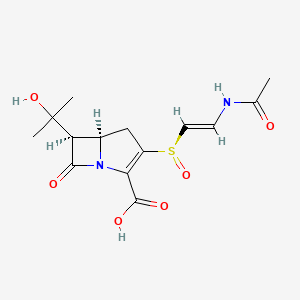
![4-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B1242439.png)
![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide;hydrochloride](/img/structure/B1242440.png)
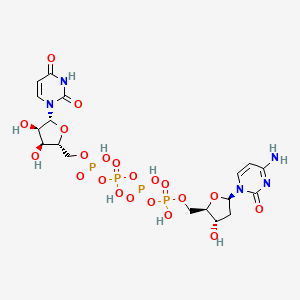
![(3S,4S)-4-[2-(4-benzyl-3-hydroxy-piperidin-1-yl)-ethanesulfonyl]-phenol](/img/structure/B1242442.png)
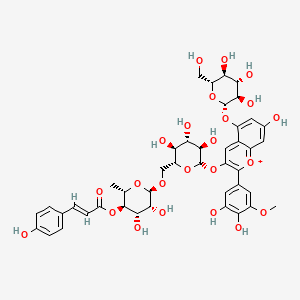
![5-Hydroxy-5-[8-(1-hydroxy-2-phenylethyl)dibenzofuran-2-yl]-1-pyrrolidin-1-ylpentan-1-one](/img/structure/B1242445.png)

![3-[[2-[3-(4-Carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B1242448.png)

![(2S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1242453.png)